Dasatinib is a potent, orally bioavailable, small molecule inhibitor of multiple tyrosine kinases, including Src family kinases []. It was discovered as a novel Src family kinase inhibitor template through the screening of an internal compound collection []. Dasatinib has emerged as a crucial compound in scientific research, specifically in the field of oncology.
2'-Deschloro-2'-hydroxy Dasatinib is a derivative of Dasatinib, a potent tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. The compound's structure modifies the original Dasatinib by removing a chlorine atom and adding a hydroxyl group at the 2' position of the aromatic ring. This modification may enhance its pharmacological properties and specificity towards various kinases.
Dasatinib was first synthesized and developed by Bristol-Myers Squibb and received FDA approval in 2006. It is marketed under the brand name Sprycel. The synthesis of Dasatinib and its derivatives, including 2'-Deschloro-2'-hydroxy Dasatinib, has been documented in various patents and research articles, highlighting different synthetic routes and their efficiencies .
2'-Deschloro-2'-hydroxy Dasatinib belongs to the class of small molecules known as tyrosine kinase inhibitors. These compounds are designed to interfere with the signaling pathways that promote cancer cell proliferation and survival, particularly in hematological malignancies.
The synthesis of 2'-Deschloro-2'-hydroxy Dasatinib can be approached through several methods, typically involving modifications to the existing synthetic pathways for Dasatinib.
The synthetic routes often involve multi-step processes that require careful control of reaction conditions to maximize yield and purity. For instance, using mild conditions to avoid degradation of sensitive functional groups is crucial .
The molecular formula of 2'-Deschloro-2'-hydroxy Dasatinib is C_22H_26ClN_3O_3S. The compound features:
The compound's structure can be represented in various formats:
CC(C)C(=O)N1=C(SC(=N1)C(C)C(=O)N(C(C)C)C(=O)N)C(C)(C)C
InChI=1S/C22H26ClN3O3S/c1-14(2)22(29)25-20(28)19(27)17(13-26-10-8-24)18(12-9-23)21(3,4)5/h8,10,12-13,18,20H,1-7,11,14H2,(H,25,28)(H,29)/t18-,20-/m0/s1
The primary chemical reactions involved in synthesizing 2'-Deschloro-2'-hydroxy Dasatinib include:
These reactions require careful optimization of conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity for the desired product .
The mechanism of action for 2'-Deschloro-2'-hydroxy Dasatinib is similar to that of its parent compound, Dasatinib. It acts as a competitive inhibitor of tyrosine kinases by binding to the ATP-binding site of these enzymes.
Studies have shown that modifications like those found in 2'-Deschloro-2'-hydroxy Dasatinib can enhance binding affinity to specific kinases while potentially reducing off-target effects. This specificity is crucial for improving therapeutic efficacy while minimizing side effects associated with broader kinase inhibition .
Relevant data on these properties are essential for formulation development and understanding how the compound behaves under various conditions .
2'-Deschloro-2'-hydroxy Dasatinib is primarily researched for its potential applications in oncology as a targeted therapy for various cancers characterized by dysregulated tyrosine kinase activity. Its design aims to improve specificity towards certain kinases involved in cancer progression while minimizing side effects compared to traditional therapies.
Research continues into its efficacy against resistant cancer cell lines and its potential role in combination therapies with other anticancer agents .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4